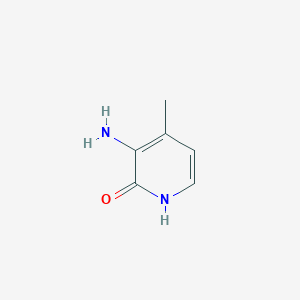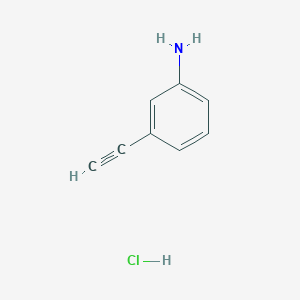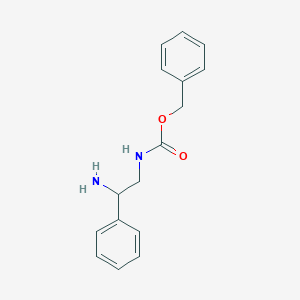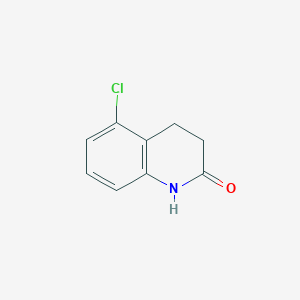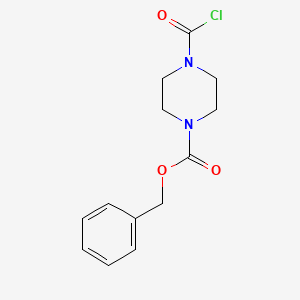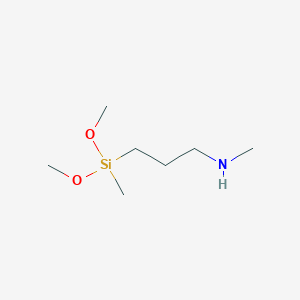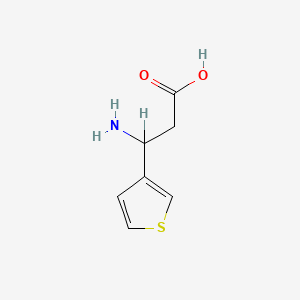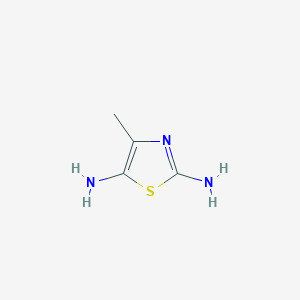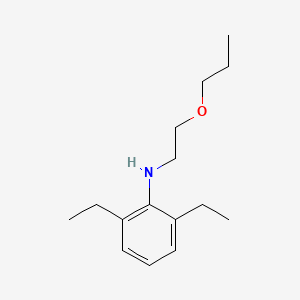
2,6-Diethyl-N-(2-propoxyethyl)aniline
説明
“2,6-Diethyl-N-(2-propoxyethyl)aniline” is an organic compound with the molecular formula C15H25NO . It is synthesized by the reaction of sodium hydride and 2-propoxyethanol . It has been found to be a stable herbicide with no adverse effects on the environment .
Synthesis Analysis
This compound can be synthesized by enabling 2,6-diethylphenylamine, chloroethyl propyl ether, and an acid binding agent to react at normal pressure or under a pressurization condition . Another method involves the reaction of 2,6-diethylaniline and 2-chloro-1-ethoxypropane .Molecular Structure Analysis
The molecular weight of “2,6-Diethyl-N-(2-propoxyethyl)aniline” is 235.365 Da . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 8 freely rotating bonds .Chemical Reactions Analysis
The compound is synthesized by the reaction of sodium hydride and 2-propoxyethanol .Physical And Chemical Properties Analysis
The compound has a density of 1.0±0.1 g/cm3, a boiling point of 351.7±42.0 °C at 760 mmHg, and a flash point of 150.4±17.3 °C . It also has a molar refractivity of 75.2±0.3 cm3, a polar surface area of 21 Å2, and a molar volume of 246.9±3.0 cm3 .科学的研究の応用
Pretilachlor Intermediate Production
- Scientific Field : Organic Chemistry
- Application Summary : “2,6-Diethyl-N-(2-propoxyethyl)aniline” is used as an intermediate in the production of pretilachlor, a herbicide .
- Method of Application : The compound is produced by enabling 2,6-diethylphenylamine, chloroethyl propyl ether, and an acid binding agent to react at normal pressure or under pressurization condition . The molar ratio of the 2,6-diethylphenylamine to the chloroethyl propyl ether to the acid binding agent is (1.5-2.5) to 1 to (0.45-0.7), the alkylation reaction temperature ranges from 120 DEG C to 180 DEG C, and the reaction lasts for 5-8 hours .
- Results/Outcomes : This method has the characteristic of short process flow, and the advantages that the utilization rate of raw materials is increased, the production cost is reduced, and better industrial value is achieved .
Herbicide Production
- Scientific Field : Agrochemistry
- Application Summary : “2,6-Diethyl-N-(2-propoxyethyl)aniline” is used in the production of a selective herbicide for combating weeds in rice cultures .
- Method of Application : The compound is synthesized by the reaction of sodium hydride and 2-propoxyethanol .
- Results/Outcomes : The compound is a stable herbicide with prolonged activity in the soil and possesses very good herbicidal properties against a broad spectrum of weeds contaminating rice crops . It is excellently tolerated by rice plants .
Organic Synthesis and Drug Discovery
- Scientific Field : Organic Synthesis, Drug Discovery
- Application Summary : “2,6-Diethyl-N-(2-propoxyethyl)aniline” can be used as a reactant in the synthesis of other organic compounds, such as pharmaceuticals and agrochemicals.
- Method of Application : Specific methods of application would depend on the particular synthesis or drug discovery process being undertaken.
- Results/Outcomes : The outcomes would also depend on the specific synthesis or drug discovery process.
Dye Manufacturing
- Scientific Field : Dye Chemistry
- Application Summary : “2,6-Diethyl-N-(2-propoxyethyl)aniline” is an important organic synthesis intermediate used in the manufacture of dyes .
- Method of Application : The specific methods of application would depend on the particular dye being synthesized .
- Results/Outcomes : The outcomes would also depend on the specific dye synthesis process .
Fragrance Production
- Scientific Field : Perfumery
- Application Summary : “2,6-Diethyl-N-(2-propoxyethyl)aniline” can be used in the production of fragrances .
- Method of Application : The specific methods of application would depend on the particular fragrance being synthesized .
- Results/Outcomes : The outcomes would also depend on the specific fragrance synthesis process .
Antiknock Agent Production
- Scientific Field : Fuel Chemistry
- Application Summary : “2,6-Diethyl-N-(2-propoxyethyl)aniline” can be used as an antiknock agent in gasoline, replacing tetraethyl lead .
- Method of Application : The compound is added to gasoline to increase the fuel’s octane rating and decrease engine knocking .
- Results/Outcomes : The use of “2,6-Diethyl-N-(2-propoxyethyl)aniline” as an antiknock agent can lead to cleaner combustion and reduced engine wear .
Dye Manufacturing
- Scientific Field : Dye Chemistry
- Application Summary : “2,6-Diethyl-N-(2-propoxyethyl)aniline” is an important organic synthesis intermediate used in the manufacture of dyes .
- Method of Application : The specific methods of application would depend on the particular dye being synthesized .
- Results/Outcomes : The outcomes would also depend on the specific dye synthesis process .
Fragrance Production
- Scientific Field : Perfumery
- Application Summary : “2,6-Diethyl-N-(2-propoxyethyl)aniline” can be used in the production of fragrances .
- Method of Application : The specific methods of application would depend on the particular fragrance being synthesized .
- Results/Outcomes : The outcomes would also depend on the specific fragrance synthesis process .
Antiknock Agent Production
- Scientific Field : Fuel Chemistry
- Application Summary : “2,6-Diethyl-N-(2-propoxyethyl)aniline” can be used as an antiknock agent in gasoline, replacing tetraethyl lead .
- Method of Application : The compound is added to gasoline to increase the fuel’s octane rating and decrease engine knocking .
- Results/Outcomes : The use of “2,6-Diethyl-N-(2-propoxyethyl)aniline” as an antiknock agent can lead to cleaner combustion and reduced engine wear .
Safety And Hazards
特性
IUPAC Name |
2,6-diethyl-N-(2-propoxyethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-11-17-12-10-16-15-13(5-2)8-7-9-14(15)6-3/h7-9,16H,4-6,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEGEQGTAYAXBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCNC1=C(C=CC=C1CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600638 | |
| Record name | 2,6-Diethyl-N-(2-propoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diethyl-N-(2-propoxyethyl)aniline | |
CAS RN |
61874-13-3 | |
| Record name | 2,6-Diethyl-N-(2-propoxyethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2,6-diethyl phenyl)-(2-propoxy ethyl)-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




